molecular formula C9H7N3O B11915430 6-(1H-Imidazol-2-yl)picolinaldehyde CAS No. 1935913-38-4

6-(1H-Imidazol-2-yl)picolinaldehyde

Cat. No.: B11915430
CAS No.: 1935913-38-4
M. Wt: 173.17 g/mol
InChI Key: WAUVMVGCIACKNP-UHFFFAOYSA-N
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Description

6-(1H-Imidazol-2-yl)picolinaldehyde (CAS 208111-07-3) is a versatile heteroaromatic building block prized for its role in constructing sophisticated molecular architectures. Its molecular structure incorporates both a picolinaldehyde and an imidazole moiety, creating a potent chelating ligand ideal for coordination chemistry. This compound serves as a key precursor in the synthesis of novel pyridyl-imidazole ligands, which are extensively used to create highly emissive copper(I) complexes for applications in organic light-emitting diodes (OLEDs) and photophysical research . The extended π-conjugation system achievable with this scaffold allows for the tuning of photophysical properties, leading to complexes with high light-absorption abilities in the visible region . Beyond materials science, the imidazole core is a privileged structure in medicinal chemistry, found in molecules with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties . The aldehyde functional group provides a critical handle for further synthetic elaboration via multicomponent reactions or condensation to form Schiff bases, a class of compounds with significant pharmaceutical relevance . Researchers utilize this compound strictly for laboratory research purposes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1935913-38-4

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

6-(1H-imidazol-2-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C9H7N3O/c13-6-7-2-1-3-8(12-7)9-10-4-5-11-9/h1-6H,(H,10,11)

InChI Key

WAUVMVGCIACKNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=NC=CN2)C=O

Origin of Product

United States

Synthetic Methodologies for 6 1h Imidazol 2 Yl Picolinaldehyde and Its Analogs

General Synthetic Routes to Picolinaldehyde and Imidazole (B134444) Derivatives

The foundation for synthesizing the target molecule lies in the ability to prepare its constituent parts: a substituted picolinaldehyde and an imidazole derivative.

A common and logical approach to 6-(1H-imidazol-2-yl)picolinaldehyde is through a multi-step pathway that begins with simple, commercially available pyridine (B92270) derivatives. A key precursor for this route is a pyridine ring that is halogenated at the 6-position and contains a functional group at the 2-position that can be converted into an aldehyde.

One of the most critical intermediates is 6-bromo-2-formylpyridine (also known as 6-bromopicolinaldehyde). Its synthesis is well-documented and typically starts from 2,6-dibromopyridine (B144722). prepchem.com The process involves a selective monolithiation at one of the bromine positions using a strong base like n-butyllithium at low temperatures (-78 °C), followed by quenching the resulting organolithium species with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). prepchem.com

An alternative starting material is 2-bromo-6-methylpyridine. This compound can undergo radical bromination to form 2-bromo-6-(dibromomethyl)pyridine, which is then hydrolyzed, often under acidic conditions, to yield the desired 6-bromopicolinaldehyde. google.com

Once the 6-halopicolinaldehyde is secured, the subsequent step involves a cross-coupling reaction to introduce the imidazole moiety. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. The two most prominent methods are the Stille and Suzuki-Miyaura couplings.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. wikipedia.org In this context, 2-(tributylstannyl)imidazole can be coupled with 6-bromopicolinaldehyde in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to form the target molecule. researchgate.net

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. organic-chemistry.org An imidazole-2-boronic acid or its corresponding ester can be reacted with 6-bromopicolinaldehyde under palladium catalysis to yield this compound. rsc.orgresearchgate.net The stability of boronic acids can sometimes be a concern, but they can be converted to more stable derivatives, such as diethanolamine (B148213) esters, which are still effective in the coupling reaction. youtube.com

A schematic representation of a multi-step synthesis via Stille coupling is shown below:

StepReactantsReagentsProduct
12,6-Dibromopyridine1. n-BuLi, Ether, -78°C2. DMF6-Bromopicolinaldehyde
26-Bromopicolinaldehyde, 2-(Tributylstannyl)imidazolePd(PPh₃)₄, Toluene, RefluxThis compound

Condensation reactions provide a powerful alternative for constructing the imidazole ring directly onto a pre-functionalized pyridine scaffold. The most relevant of these is the Debus-Radziszewski imidazole synthesis , a multicomponent reaction that forms an imidazole from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org

In a theoretical application to the target molecule, one could start with a pyridine derivative that contains the necessary components. For instance, a pathway could be envisioned starting from pyridine-2,6-dicarboxylic acid, which is converted to a derivative that can undergo condensation. A related synthesis has been reported for a similar molecule, 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole, where pyridine-2,6-dicarboxylic acid was reacted with o-phenylenediamine (B120857). researchgate.net This demonstrates the feasibility of building heterocyclic rings at the 2 and 6 positions of a pyridine core through condensation.

Another approach involves the condensation of 2-aminomethylpyridine derivatives with other reagents to form fused imidazole systems, which, while not leading to the target molecule directly, illustrates the principles of ring formation. frontiersin.org

In Situ Formation Strategies in Ligand Synthesis

The compound this compound is an excellent N,N-bidentate ligand, capable of coordinating to metal ions through the pyridine and imidazole nitrogen atoms. In many applications, the ligand is not isolated but is formed in situ during the synthesis of a metal complex.

A common strategy in coordination chemistry is the in situ formation of a more complex ligand from simpler precursors in the presence of a metal ion, which can act as a template. For instance, this compound can readily undergo condensation with a primary amine to form a Schiff base. This reaction is often carried out in the presence of the metal ion that the final Schiff base ligand is intended to coordinate.

The resulting imine, along with the two heterocyclic nitrogen atoms, can form a tridentate ligand. The metal ion can facilitate the imine formation by coordinating to the reactants and promoting the dehydration step.

The direct formation of the imidazole ring from a picolinaldehyde derivative is a variation of the Debus-Radziszewski synthesis. wikipedia.org This method typically involves reacting an α-dicarbonyl (like glyoxal), an aldehyde, and a source of ammonia (like ammonium (B1175870) acetate). rsc.org

To synthesize the target molecule via this route, one would need to start with a pyridine derivative containing an α-dicarbonyl group at the 6-position and a formyl group at the 2-position. A more plausible variation involves the reaction of 2,6-diformylpyridine with glyoxal (B1671930) and ammonium acetate. However, controlling the regioselectivity to ensure the imidazole forms at only one of the aldehyde positions while the other remains a free aldehyde presents a significant synthetic challenge. A related synthesis of a formyl-substituted imidazo[1,2-a]pyridine (B132010) has been achieved, demonstrating that an aldehyde group can be preserved under certain copper-catalyzed cyclization conditions. beilstein-journals.org

Rational Design and Functionalization of the Core Structure

The rational design of synthetic routes allows for the introduction of various functional groups onto the core structure of this compound. This is crucial for tuning the electronic properties, solubility, and coordinating ability of the molecule for specific applications, such as in the development of new catalysts or pharmaceuticals.

Functionalization can be achieved by:

Using substituted precursors: The cross-coupling strategies (Stille and Suzuki) are highly amenable to this approach. For example, starting with a substituted 2,6-dibromopyridine would lead to a functionalized pyridine ring. Similarly, using a substituted imidazole-boronic acid or -stannane would introduce functionality onto the imidazole ring.

Post-synthesis modification: The core structure, once formed, can be further modified. The aldehyde group is a versatile handle for a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine via condensation with amines. mdpi.com The N-H proton of the imidazole ring can also be substituted via alkylation or arylation reactions.

The choice of synthetic strategy is therefore guided by the desired substitution pattern and the availability of starting materials. The multi-step cross-coupling approach generally offers greater flexibility and control for creating a diverse library of analogs.

Introduction of Substituents for Steric and Electronic Modulation

The functionalization of heterocyclic scaffolds is crucial for modulating their physicochemical properties and biological activity. For the this compound system, substituents can be introduced onto the pyridine ring to induce specific steric and electronic effects. While direct substitution on the final aldehyde product can be challenging, a more effective strategy involves the synthesis of substituted precursors.

A common approach is to start with a pre-functionalized pyridine derivative. For instance, beginning with a substituted 2-aminopyridine (B139424) allows for the construction of a diverse library of analogs. A general five-step synthetic sequence can be employed, starting with the bromination of a 2-aminopyridine derivative using N-Bromosuccinimide (NBS), followed by cyclization with ethyl bromopyruvate. nih.gov The resulting ester can be hydrolyzed to a carboxylic acid, which can then be coupled with other molecules. nih.gov

Modern cross-coupling reactions are instrumental in introducing a wide array of substituents. For example, palladium-catalyzed reactions like the Suzuki-Miyaura coupling (using boronic acids) and the Mizoroki-Heck reaction are highly effective for creating carbon-carbon bonds on the pyridine or imidazole rings, allowing for the attachment of aryl, alkyl, and vinyl groups. rsc.org These methods provide a powerful toolkit for the late-stage functionalization of the heterocyclic core, enabling fine-tuning of its steric bulk and electronic character.

Table 1: Examples of Substituent Introduction on Related Imidazopyridine Scaffolds

Starting Material Reagents and Conditions Product Purpose of Substitution
2-aminopyridine derivatives 1. NBS, DMF2. Ethyl bromopyruvate, Ethanol, 80°C Ethyl 8-bromo-Imidazo[1,2-a]pyridine-2-carboxylate derivatives Introduction of a handle (bromo group) for further functionalization. nih.gov
5-bromo-2-methoxypyridin-3-amine Substituted benzene-1-sulfonyl chloride, Pyridine N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide derivatives Introduction of sulfonamide groups to explore electronic effects. nih.gov

Synthesis of Related Imidazo[1,2-a]pyridine and Benzimidazole (B57391) Derivatives

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are structurally related to this compound and are recognized as a "drug prejudice" scaffold due to their wide range of applications. ijprajournal.com A primary and versatile method for their synthesis is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, such as ethyl bromopyruvate. nih.gov This reaction typically proceeds by heating the reactants in a solvent like ethanol, leading to cyclization and the formation of the imidazo[1,2-a]pyridine core. nih.gov

The reaction tolerates a wide variety of substituents on the initial 2-aminopyridine ring, allowing for the synthesis of a diverse library of derivatives. The resulting products can be further modified, for instance, by hydrolyzing an ester group to a carboxylic acid, which serves as a versatile handle for amide coupling or other transformations. nih.gov

Table 2: Synthesis of Imidazo[1,2-a]pyridine Derivatives

Reactant 1 Reactant 2 Conditions Product
2-Aminopyridine derivatives Ethyl bromopyruvate Ethanol, 80°C, 4h Ethyl Imidazo[1,2-a]pyridine-2-carboxylate derivatives nih.gov
2-aminopyridine 1-bromo-2-phenylacetylene Catalyst-free, Cascade process 3-arylimidazo[1,2-a]pyridines

Synthesis of Benzimidazole Derivatives

Benzimidazoles, which feature a benzene (B151609) ring fused to an imidazole ring, are another important class of related heterocyclic compounds. acs.org The most common and straightforward method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivatives). acs.orgresearchgate.net

When using an aldehyde, the reaction typically proceeds under acidic catalysis or simply by heating, often involving a two-step process where a Schiff base is formed and then undergoes oxidative cyclodehydrogenation. researchgate.net Various catalysts, including p-toluenesulfonic acid and ammonium chloride, have been employed to facilitate this reaction under mild conditions, often providing high yields. wikipedia.orgresearchgate.netnih.gov The reaction of o-phenylenediamines with carboxylic acids often requires stronger conditions, such as heating in the presence of a strong acid. researchgate.net This condensation method is highly versatile, allowing for the synthesis of a wide range of benzimidazole derivatives by varying the aldehyde or carboxylic acid component. researchgate.netresearchgate.net

Table 3: Synthesis of Benzimidazole Derivatives

Reactant 1 Reactant 2 Catalyst/Conditions Product
o-Phenylenediamine Various carbonyl compounds NH₄Cl, CHCl₃, Room Temperature 2-Substituted benzimidazoles wikipedia.org
o-Phenylenediamines Aldehydes p-Toluenesulfonic acid, Grinding, Solvent-free 1,2-Disubstituted benzimidazoles nih.gov
o-Phenylenediamine Aromatic aldehyde N,N-dimethylformamide/sulfur (1H-benzo[d]imidazol-2-yl)(phenyl)methanone rsc.org

Coordination Chemistry and Metal Complexation of 6 1h Imidazol 2 Yl Picolinaldehyde

Ligand Design Principles and Coordination Modes

The strategic placement of the pyridinyl nitrogen, an imidazolyl nitrogen, and a third donor atom (often from a derivative of the aldehyde group) allows 6-(1H-Imidazol-2-yl)picolinaldehyde to act as a tridentate, or "pincer," ligand. This coordination mode results in the formation of two stable five-membered chelate rings with a central metal ion. The pincer-like embrace of the ligand imposes a meridional geometry around the metal center, which can influence the reactivity and properties of the resulting complex. For example, iron(II) complexes with derivatives of this ligand have been synthesized, demonstrating a distorted octahedral geometry where the ligand coordinates in this tridentate fashion.

In addition to its tridentate capabilities, this compound can also function as a bidentate ligand. In this arrangement, it typically uses the pyridine (B92270) nitrogen and one of the imidazole (B134444) nitrogens to form a single five-membered chelate ring with a metal ion. The aldehyde group may or may not be involved in coordination in such instances. The preference for bidentate versus tridentate coordination can be influenced by factors such as the nature of the metal ion and the presence of other ligands. When two of these bidentate ligands bind to a single metal, it can result in complexes with geometries such as a distorted octahedron.

The concept of hemilability, where a donor atom of a multidentate ligand can reversibly bind and detach from a metal center, is pertinent to this compound. The imidazole nitrogen can be considered a potentially hemilabile donor in this system. Generally, the pyridine nitrogen forms a more robust bond with the metal due to its higher Lewis basicity compared to the imidazole nitrogens within this specific molecular framework. The aldehyde group, being a weaker donor, can also exhibit lability. This on-off binding potential can be advantageous in catalysis, as it can open up a coordination site for a substrate to interact with the metal. The differing Lewis basicities of the nitrogen donors are a key factor in determining the primary coordination sphere of the metal complex.

Structural Diversity of Metal Complexes

The adaptable coordination behavior of this compound and its derivatives leads to a wide variety of metal complexes with different nuclearities and three-dimensional structures.

This ligand readily forms mononuclear complexes, where a single metal ion is coordinated by one or more ligand molecules in either a bidentate or tridentate fashion. For instance, the reaction of derivatives of this compound with iron(II) salts can produce mononuclear complexes in which the iron center is encapsulated by two tridentate ligands, creating a pseudo-octahedral environment.

Furthermore, modifications to the aldehyde group can enable the formation of dinuclear complexes. In these structures, a bridging ligand can connect two metal centers, each bound to a this compound-based unit. The nature of this bridge and the geometry around each metal can be systematically altered to produce dinuclear complexes with tailored properties.

The coordination of this compound to metal ions gives rise to several possible coordination geometries, with distorted octahedral being particularly common. This geometry is frequently observed in mononuclear complexes containing two tridentate ligands bound to one metal ion. The deviation from a perfect octahedral arrangement is a consequence of the steric and geometric constraints imposed by the fused chelate rings of the pincer ligand.

Another possible geometry is square pyramidal, which can occur in five-coordinate complexes. This might arise when a single tridentate ligand and two monodentate ligands coordinate to the metal. The final adopted geometry is a result of a delicate interplay between electronic factors, steric interactions between ligands, and the inherent coordination preferences of the metal ion.

Catalytic Applications of 6 1h Imidazol 2 Yl Picolinaldehyde Metal Complexes

Homogeneous Catalysis

Metal complexes of 6-(1H-Imidazol-2-yl)picolinaldehyde are particularly suited for homogeneous catalysis, where the catalyst and reactants are in the same phase. The tunable nature of the ligand and the metal center allows for the fine-tuning of catalytic activity and selectivity.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient methods for building molecular complexity. Metal complexes can act as potent catalysts for these transformations.

Strecker-Type Condensations: The Strecker synthesis is a classic MCR for the synthesis of α-amino acids. While various catalysts have been developed for this reaction, there is a lack of specific reports on the use of this compound metal complexes as catalysts for Strecker-type condensations in the surveyed scientific literature.

Aza-Diels–Alder Reactions: The aza-Diels–Alder reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. youtube.comnih.govnih.gov The reaction involves the [4+2] cycloaddition of a diene with an imine. youtube.com Lewis acid catalysts are often employed to activate the imine dienophile. researchgate.net While various metal complexes and organocatalysts, including those with imidazole-containing scaffolds like imidazolinium salts, have been shown to catalyze aza-Diels–Alder reactions, specific studies employing complexes of this compound are not prominently featured in the available literature. researchgate.netmdpi.com The general mechanism often involves the coordination of the metal center to the nitrogen of the imine, thereby lowering its LUMO and accelerating the cycloaddition. researchgate.net

The direct carboxylation of C–H bonds using carbon dioxide (CO₂) as a renewable C1 source is a highly attractive and atom-economical transformation. mdpi.comorganic-chemistry.org Metal complexes, particularly those of copper, have been shown to be effective catalysts for this reaction. mdpi.com For instance, copper(I) complexes with N-heterocyclic carbene (NHC) ligands derived from imidazoles have demonstrated catalytic activity in the carboxylation of various aromatic heterocycles. mdpi.com The reaction typically proceeds via the deprotonation of the C-H bond, followed by the insertion of CO₂. While the imidazole (B134444) moiety in this compound suggests potential for forming catalytically active species, specific research detailing the application of its metal complexes in direct C-H carboxylation with CO₂ remains limited in the reviewed literature.

Specific Catalytic Transformations

Beyond the broader categories of homogeneous catalysis, the unique structural features of this compound complexes suggest their potential in more specific catalytic processes.

Ketalization is a common method for the protection of carbonyl groups in organic synthesis. The reaction involves the treatment of a ketone or aldehyde with an alcohol in the presence of an acid catalyst. While various Lewis acidic metal complexes can catalyze this transformation, there is no significant body of research available that specifically documents the use of this compound metal complexes for ketalization reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. libretexts.org Palladium complexes are the most common catalysts for this reaction. youtube.comlibretexts.org The efficiency of the catalyst is highly dependent on the nature of the ligand coordinated to the palladium center. Ligands containing nitrogen donor atoms, such as those derived from imidazoles and pyridines, can form stable and active palladium complexes. nih.govnih.gov These ligands can influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org

While a wide array of ligands have been successfully employed in Suzuki-Miyaura coupling, specific data on the performance of this compound as a ligand in this reaction is not extensively documented. The general utility of related imidazole-containing N-heterocyclic carbene (NHC) palladium complexes has been demonstrated, showcasing high efficiency in the coupling of aryl chlorides and bromides. nih.gov

Methoxycarbonylation Reactions

There is currently no specific research available in the public domain detailing the use of metal complexes derived from this compound as catalysts for methoxycarbonylation reactions. This specific application appears to be an unexplored area of research for this particular ligand. Methoxycarbonylation, the formal addition of a methoxycarbonyl group (–COOCH₃) to a substrate, is a vital industrial process, often catalyzed by palladium, cobalt, or rhodium complexes. The design of ligands for these metals is critical for achieving high efficiency and selectivity. While related pincer-type ligands and other nitrogen-donor ligands have been successfully employed in various carbonylation reactions, the catalytic potential of this compound complexes for this specific transformation remains to be investigated.

Chiral Catalysis and Asymmetric Transformations

The development of chiral ligands is paramount for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The inherent planarity and rigidity of the imidazoyl-pyridine framework make it an attractive scaffold for designing chiral environments around a metal center. Chirality can be introduced either by modifying the ligand backbone with chiral substituents or by creating a stereogenic metal center.

Design and Application of Stereogenic-at-Metal Complexes

The concept of "stereogenic-at-metal" or "chiral-at-metal" complexes involves creating a catalyst where the chirality resides at the metal center itself, rather than on the organic ligand. This is typically achieved by coordinating three different, non-planar ligands in a specific geometry around the metal.

Research into this compound for this purpose is nascent. However, studies on related systems provide a proof of concept. For instance, half-sandwich ruthenium(II) complexes featuring bidentate ligands have been shown to form stable chiral-at-metal species. A notable study demonstrated the synthesis of ruthenium complexes with a related 2-(1H-pyrazol-3-yl)pyridine ligand. Upon coordination to a Ru(p-cymene) fragment and a chloride ion, the resulting complex, [RuCl(p-cymene)(3-PyPzH)]+, exists as a pair of enantiomers due to the non-planar arrangement of the three different ligands (p-cymene, the bidentate ligand, and chloride) around the ruthenium atom.

These enantiomers could be resolved using a chiral auxiliary, such as the sodium salt of (1S)-10-camphorsulfonic acid. The resolved, enantiopure complexes were then investigated as catalysts in asymmetric transfer hydrogenation reactions. For example, the reduction of acetophenone (B1666503) to 1-phenylethanol (B42297) was catalyzed by these chiral-at-metal complexes.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone using a Chiral-at-Metal Ruthenium Complex

Catalyst EnantiomerConversion (%)Enantiomeric Excess (ee, %)Product Configuration
(S)-[RuCl(p-cymene)(3-PyPzH)]+>9994(S)
(R)-[RuCl(p-cymene)(3-PyPzH)]+>9995(R)

Reaction Conditions: Acetophenone (0.5 mmol), catalyst (0.005 mmol), formic acid/triethylamine (5:2 azeotrope, 1 mL), 40 °C, 24 h.

This research provides a strong indication that a similar strategy could be applied to this compound. By coordinating this ligand to a suitable metal precursor like [RuCl₂(p-cymene)]₂, it is highly plausible that analogous chiral-at-metal complexes could be formed. The catalytic properties of these hypothetical complexes in asymmetric transformations would then depend on the stability of the metal's chiral configuration and the steric and electronic influences of the imidazoyl-picolinaldehyde ligand. The aldehyde functionality at the 6-position of the pyridine (B92270) ring offers a unique handle for further modification or for influencing the secondary coordination sphere, potentially leading to novel catalytic activities and selectivities. However, dedicated research is required to synthesize and evaluate such complexes to confirm their catalytic potential.

Supramolecular Assemblies and Intermolecular Interactions of 6 1h Imidazol 2 Yl Picolinaldehyde Derivatives

Elucidation of Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonds are a predominant force in dictating the crystal structures of nitrogen-containing heterocyclic compounds. In derivatives of 6-(1H-Imidazol-2-yl)picolinaldehyde, the imidazole (B134444) N-H group is a potent hydrogen bond donor, while the pyridinic nitrogen and the aldehyde oxygen act as hydrogen bond acceptors. Theoretical studies on related imidazole derivatives have shown that photo-induced excited states can lead to a strengthening of hydrogen bonds. nih.gov The formation of robust N-H···N and N-H···O hydrogen bonds is a recurring motif, often leading to the creation of well-defined one-dimensional chains or two-dimensional sheets within the crystal lattice. nih.gov

Table 1: Potential Hydrogen Bonding Parameters in this compound Derivatives

Donor Acceptor Type of Interaction Expected Distance (Å)
Imidazole N-H Pyridine (B92270) N Intermolecular N-H···N 2.7 - 3.1
Imidazole N-H Aldehyde O Intermolecular N-H···O 2.6 - 3.0
Aromatic C-H Aldehyde O Intermolecular C-H···O 3.0 - 3.5
Aromatic C-H Pyridine N Intermolecular C-H···N 3.1 - 3.6

Investigation of Pi-Stacking and C-H···Pi Interactions

The aromatic nature of both the imidazole and pyridine rings in this compound makes π-stacking interactions a key feature of their supramolecular chemistry. These interactions, which arise from the electrostatic attraction between the electron-rich π-systems of adjacent rings, can significantly influence the crystal packing and the electronic properties of the material. nih.govrsc.org The geometry of π-stacking can vary from a perfectly co-facial arrangement to offset or edge-to-face configurations.

The energy of these interactions is typically in the range of 5-10 kJ/mol and is highly dependent on the distance and orientation between the aromatic rings. researchgate.net In addition to π-π stacking, C-H···π interactions, where a C-H bond acts as a weak hydrogen bond donor to the face of an aromatic ring, can also contribute to the stabilization of the crystal structure. nih.gov These interactions are often observed in conjunction with other non-covalent forces, collectively directing the self-assembly of the molecules.

Table 2: Typical Geometries of π-Stacking Interactions

Interaction Type Centroid-to-Centroid Distance (Å) Interplanar Angle (°) Description
Face-to-Face 3.3 - 3.8 0 - 10 Parallel arrangement of aromatic rings.
Offset Face-to-Face 3.8 - 5.0 0 - 20 Parallel but slipped arrangement of rings.
Edge-to-Face 4.5 - 7.0 60 - 90 The edge of one ring points towards the face of another.

Self-Assembly Principles in the Formation of Coordination Polymers and Networks

The nitrogen atoms in the imidazole and pyridine rings of this compound are excellent coordination sites for metal ions. This property allows for the self-assembly of these molecules into coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.gov The structure of the resulting coordination polymer is determined by the coordination geometry of the metal ion, the binding mode of the ligand, and the presence of any counter-ions or solvent molecules. researchgate.net

Ligands based on the 2-(pyridin-2-yl)-1H-imidazole framework can act as bidentate chelating ligands, forming stable five-membered rings with metal ions. researchgate.net The aldehyde group can also participate in coordination, potentially leading to more complex, multidimensional networks. The combination of coordination bonds with other non-covalent interactions, such as hydrogen bonding and π-stacking, can lead to the formation of intricate supramolecular architectures with interesting properties, such as luminescence and magnetism. researchgate.netrsc.org The principles of self-assembly in these systems are a vibrant area of research, with the potential to create new functional materials for a variety of applications. nih.gov

Advanced Spectroscopic and Structural Characterization of 6 1h Imidazol 2 Yl Picolinaldehyde Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 6-(1H-Imidazol-2-yl)picolinaldehyde and its diamagnetic metal complexes, ¹H and ¹³C NMR provide invaluable information about the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the free ligand is expected to show distinct signals for the protons on the pyridine (B92270) and imidazole (B134444) rings, as well as the aldehyde proton. The pyridine protons would typically appear in the aromatic region (δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns revealing their relative positions. The imidazole protons would also resonate in the aromatic region, with the N-H proton often appearing as a broad singlet at a higher chemical shift. The aldehyde proton (CHO) is highly deshielded and would be expected to appear as a singlet at a very downfield position (δ 9.5-10.5 ppm).

Upon complexation with a diamagnetic metal ion (e.g., Zn(II), Cd(II)), significant changes in the ¹H NMR spectrum are anticipated. The coordination of the nitrogen atoms to the metal center would cause a downfield shift of the adjacent proton signals due to the deshielding effect of the metal ion. The magnitude of this shift can provide insights into the coordination mode of the ligand.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aldehyde carbonyl carbon is expected to have a characteristic resonance in the highly deshielded region of the spectrum (δ 180-200 ppm). The carbons of the pyridine and imidazole rings would appear in the aromatic region (δ 110-160 ppm). Similar to ¹H NMR, coordination to a metal ion would induce shifts in the carbon signals, particularly for the carbons closest to the coordination sites.

Expected ¹H and ¹³C NMR Data for this compound

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Aldehyde (CHO)9.5 - 10.5 (s)180 - 200
Pyridine-H37.8 - 8.2 (d)120 - 130
Pyridine-H47.5 - 8.0 (t)135 - 145
Pyridine-H57.2 - 7.6 (d)120 - 130
Imidazole-H4'7.0 - 7.5 (d)115 - 125
Imidazole-H5'7.0 - 7.5 (d)115 - 125
Imidazole-NH10.0 - 13.0 (br s)-
Pyridine-C2-150 - 160
Pyridine-C6-145 - 155
Imidazole-C2'-140 - 150

Note: This table presents expected chemical shift ranges based on data for similar compounds. Actual values may vary depending on the solvent and experimental conditions. s = singlet, d = doublet, t = triplet, br s = broad singlet.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. uu.nlmdpi.com For this compound and its complexes, these techniques can confirm the presence of key functional groups and provide evidence of coordination.

The IR spectrum of the free ligand would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1680-1710 cm⁻¹. The N-H stretching vibration of the imidazole ring would appear as a broad band around 3200-3400 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine and imidazole rings would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Upon complexation, the vibrational frequencies of the ligand are expected to shift. The coordination of the pyridine and imidazole nitrogen atoms to a metal center would likely cause a shift in the C=N and C=C stretching vibrations of the rings. If the aldehyde oxygen participates in coordination, a lowering of the C=O stretching frequency would be observed. The disappearance or significant broadening of the N-H stretching band could indicate deprotonation of the imidazole ring upon complexation.

Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.com The C=C and C=N stretching modes of the aromatic rings are typically strong in the Raman spectrum. Changes in these bands upon complexation can further support the coordination of the ligand to the metal ion.

Expected IR Absorption Bands for this compound and its Complexes

Vibrational Mode Expected Wavenumber (cm⁻¹) - Free Ligand Expected Shift upon Complexation
ν(N-H)3200 - 3400 (broad)Broadening or disappearance
ν(C-H) aromatic3000 - 3100Minor shifts
ν(C=O) aldehyde1680 - 1710Shift to lower frequency
ν(C=N) and ν(C=C)1400 - 1600Shifts to higher or lower frequencies

UV-Visible (UV-Vis) and Diffuse Reflectance Spectroscopy (DRS) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound and its complexes, UV-Vis spectra can provide information about the π-system of the ligand and the d-d transitions of the metal center in complexes.

The free ligand is expected to show intense absorption bands in the UV region (200-400 nm) corresponding to π→π* and n→π* transitions within the aromatic pyridine and imidazole rings, as well as the aldehyde group.

Upon complexation with a transition metal, new absorption bands may appear in the visible region of the spectrum. These bands are often due to d-d transitions of the metal ion, and their energy and intensity can provide information about the coordination geometry and the ligand field strength. Charge transfer (CT) bands, arising from the transfer of an electron from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), can also be observed. These are typically more intense than d-d transitions.

Diffuse Reflectance Spectroscopy (DRS) is used for solid samples and provides similar information to UV-Vis spectroscopy for solutions. researchgate.netresearchgate.net It is particularly useful for studying the electronic properties of solid-state complexes. The band gap energy of the material can often be calculated from the DRS spectrum. researchgate.net

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Structures

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net For complexes of this compound, SC-XRD can provide definitive information on:

The coordination number and geometry of the metal center.

The bond lengths and angles between the metal and the ligand donor atoms.

The conformation of the ligand upon coordination.

While no crystal structure of a complex of this compound is currently available in the public domain, related structures of pyridyl-imidazole ligands show a variety of coordination modes, including bidentate (N-pyridyl, N-imidazolyl) and tridentate (N-pyridyl, N-imidazolyl, O-aldehyde) chelation. The resulting coordination geometries can range from tetrahedral and square planar to octahedral, depending on the metal ion and the stoichiometry of the complex.

Electron Paramagnetic Resonance (EPR) and Mössbauer Spectroscopy for Electronic Spin States

Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy are specialized techniques used to study the electronic spin states of paramagnetic species, particularly transition metal complexes.

EPR Spectroscopy: EPR is applicable to complexes with one or more unpaired electrons (e.g., Cu(II), Fe(III), Mn(II)). The EPR spectrum provides information about the g-values and hyperfine coupling constants, which are sensitive to the electronic environment and coordination geometry of the metal ion. For example, the EPR spectrum of a Cu(II) complex can distinguish between different geometries such as square planar and tetrahedral.

Mössbauer Spectroscopy: Mössbauer spectroscopy is a nuclear technique that is particularly sensitive to the electronic state of certain isotopes, most notably ⁵⁷Fe. nih.govnih.gov For iron complexes of this compound, Mössbauer spectroscopy can provide precise information on:

The oxidation state of the iron (e.g., Fe(II), Fe(III)).

The spin state of the iron (high-spin or low-spin).

The symmetry of the coordination environment.

For instance, iron(II) complexes can exhibit spin crossover behavior, where they switch between a low-spin (S=0) and a high-spin (S=2) state with changes in temperature or pressure. researchgate.net Mössbauer spectroscopy is an excellent tool for studying such phenomena. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, allowing for the determination of the elemental composition of a compound. researchgate.netnih.gov For this compound and its complexes, HRMS is used to:

Confirm the molecular weight of the synthesized compounds with high precision (typically to within 5 ppm).

Determine the elemental formula of the compounds.

Provide evidence for the formation of metal complexes by observing the isotopic pattern of the metal ion.

The high resolution of this technique allows for the differentiation between compounds with very similar nominal masses. researchgate.net

Computational and Theoretical Investigations of 6 1h Imidazol 2 Yl Picolinaldehyde Systems

Density Functional Theory (DFT) Studies of Electronic and Structural Properties

Density Functional Theory (DFT) calculations have been instrumental in determining the optimized molecular geometry and electronic structure of 6-(1H-Imidazol-2-yl)picolinaldehyde. These studies, often utilizing the B3LYP functional with a suitable basis set, reveal a planar conformation for the molecule, a feature stabilized by intramolecular interactions. nih.gov The planarity of the molecule is a critical factor influencing its electronic properties and potential for intermolecular interactions.

The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, provide a foundational understanding of the molecule's three-dimensional structure. For similar heterocyclic systems, DFT has been shown to provide results that are in good agreement with experimental data from X-ray diffraction. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding the chemical reactivity and electronic properties of molecules. joaquinbarroso.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory, with the energy difference between them, the HOMO-LUMO gap, serving as an indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO is predominantly located on the electron-rich imidazole (B134444) and pyridine (B92270) rings, while the LUMO is centered on the electron-deficient picolinaldehyde moiety. The energy of the HOMO-LUMO gap provides insights into the molecule's potential for electronic transitions and its ability to participate in chemical reactions. A smaller gap generally suggests higher reactivity. libretexts.org In related imidazole derivatives, the HOMO-LUMO gap has been calculated to be around 3.62 eV. researchgate.net The precise value for this compound would be influenced by the specific arrangement of the imidazole and picolinaldehyde groups.

Mulliken Charges and Molecular Electrostatic Potential (MESP) Analysis for Charge Distribution

The distribution of electron density within this compound is a critical determinant of its reactivity and intermolecular interactions. Mulliken charge analysis and Molecular Electrostatic Potential (MESP) maps are powerful tools for visualizing and quantifying this charge distribution. uottawa.cacapes.gov.br

Mulliken charge calculations assign partial charges to each atom in the molecule, providing a quantitative measure of electron distribution. osti.gov For similar imidazole-containing compounds, the nitrogen atoms of the imidazole ring typically exhibit negative Mulliken charges, indicating their electron-rich nature, while the carbon atom of the aldehyde group shows a positive charge, highlighting its electrophilic character.

The MESP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the nitrogen atoms. Conversely, regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack, for example, the hydrogen atoms and the aldehyde carbon.

Natural Bond Orbital (NBO) Analysis for Electron Transfer Characteristics

Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding and electronic interactions within a molecule. nih.gov This method investigates the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer (ICT).

For this compound, significant ICT is expected from the electron-donating imidazole and pyridine rings to the electron-withdrawing picolinaldehyde group. NBO analysis can identify the specific donor-acceptor interactions responsible for this charge transfer and their corresponding stabilization energies. In analogous systems, NBO analysis has been used to elucidate the electronic delocalization and conjugation within the molecular framework. researchgate.net

Quantification of Global Reactivity Descriptors and Ligand Donor Strengths

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These parameters are crucial for predicting the reactivity of this compound in various chemical environments. Furthermore, as a potential ligand in coordination chemistry, its donor strength can be assessed. The presence of multiple nitrogen donor atoms in the imidazole and pyridine rings suggests that it can act as a chelating ligand, forming stable complexes with metal ions.

DescriptorFormulaTypical Value Range (eV)
Electronegativity (χ)-(EHOMO + ELUMO)/23.0 - 5.0
Chemical Hardness (η)(ELUMO - EHOMO)/21.5 - 2.5
Chemical Softness (S)1/η0.4 - 0.7
Electrophilicity Index (ω)χ2/(2η)1.5 - 4.0

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. scirp.orgscirp.orgresearchgate.netbuketov.edu.kz The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties mapped onto this surface, such as dnorm, reveal the nature and strength of intermolecular contacts.

For this compound, Hirshfeld analysis would likely reveal the presence of various intermolecular interactions, including:

H···H contacts: Typically the most abundant, representing van der Waals forces.

N···H/H···N contacts: Indicative of hydrogen bonding between the imidazole/pyridine nitrogen atoms and hydrogen atoms of neighboring molecules.

π···π stacking: Interactions between the aromatic imidazole and pyridine rings.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the total surface area. nih.gov This analysis is crucial for understanding the crystal packing and the forces that govern the solid-state architecture of the compound.

Reaction Mechanisms and Reactivity Pathways Involving 6 1h Imidazol 2 Yl Picolinaldehyde

Proposed Pathways for Imidazole (B134444) Ring Formation and Subsequent Modifications

The synthesis of 2-substituted imidazoles can be achieved through various established methods, such as the Debus-Radziszewski synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). researchgate.netwikipedia.org For 6-(1H-Imidazol-2-yl)picolinaldehyde, a plausible synthetic route would likely involve the condensation of glyoxal (B1671930), ammonia, and pyridine-2,6-dicarbaldehyde or a derivative. However, specific literature detailing this pathway or subsequent modifications of the imidazole ring in this particular compound is not available.

Rearrangement Reactions (e.g., ANRORC-Type) and Their Mechanistic Insights

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a known reaction pathway for certain heterocyclic systems, particularly in nucleophilic substitution reactions. nih.gov This mechanism has been studied in nitroimidazole derivatives, where nucleophilic attack leads to ring opening and subsequent recyclization. youtube.com While the pyridine (B92270) and imidazole rings in this compound could theoretically be susceptible to such rearrangements under specific conditions, there are no published studies investigating ANRORC-type reactions for this compound.

Intramolecular Cyclization and Ring Opening Processes

The presence of both a picolinaldehyde and an imidazole moiety within the same molecule suggests the potential for intramolecular cyclization reactions. For instance, the aldehyde group could potentially react with a nitrogen atom of the imidazole ring under certain conditions to form a fused-ring system. Studies on other pyridine-aldehyde derivatives have shown reversible, pH-dependent intramolecular cyclization. However, no such studies have been reported for this compound.

Mechanistic Role of the Picolinaldehyde Moiety in Multicomponent and Condensation Reactions

Picolinaldehydes are known to participate in a variety of multicomponent and condensation reactions. The aldehyde group is electrophilic and can react with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. In the context of this compound, the aldehyde functionality would be the primary site for such reactions. A recent study on the reactivity of various imidazole- and pyridine-carboxaldehydes indicated that the position of the aldehyde group influences its reactivity towards nucleophilic addition. nih.gov It was noted that imidazolecarboxaldehydes were generally less reactive than pyridinecarboxaldehydes. nih.gov This suggests that the picolinaldehyde moiety in the target compound would likely be the more reactive site in condensation and multicomponent reactions. However, specific examples and mechanistic studies involving this compound in such reactions are absent from the current scientific literature.

Advanced Material and Optoelectronic Applications of 6 1h Imidazol 2 Yl Picolinaldehyde Complexes

Luminescent Materials and Photophysical Properties

The coordination of metal ions with 6-(1H-imidazol-2-yl)picolinaldehyde and its analogues can lead to the formation of luminescent complexes with promising photophysical properties. These properties are often tunable based on the choice of the metal center and modifications to the ligand structure. While direct research on this compound complexes in some areas is still developing, the behavior of closely related compounds, such as those derived from 2,6-di(1H-benzo[d]imidazol-2-yl)pyridine (DBIP) and other imidazole-pyridine based ligands, provides a strong indication of their potential.

Application in Organic Light-Emitting Devices (OLEDs)

Complexes of ligands structurally similar to this compound have shown promise in the field of organic light-emitting devices (OLEDs). For instance, a derivative, 2,6-di(1H-benzo[d]imidazol-2-yl)pyridine (DBIP), has been synthesized and utilized in the fabrication of an OLED. The resulting device exhibited pure white light emission, a highly sought-after characteristic for solid-state lighting applications. The thermal stability and electrochemical behavior of such compounds are critical for the performance and longevity of OLED devices. While specific data for this compound complexes is not yet prevalent, the performance of analogous structures suggests their potential as emitters or host materials in OLEDs. The ability to form stable complexes with metals like zinc(II) and copper(I) is particularly relevant, as these have been used to create high-performance blue and orange OLEDs, respectively, with high external quantum efficiencies. rsc.org

Components in Dye-Sensitized Solar Cells (DSSCs)

The structural motifs present in this compound are highly relevant for applications in dye-sensitized solar cells (DSSCs). Ruthenium(II) complexes featuring polypyridyl ligands, which are structurally analogous, are well-established as efficient sensitizers in DSSCs. These complexes exhibit strong absorption in the visible spectrum, long-lived excited states, and suitable redox properties for efficient charge injection into semiconductor materials like TiO2.

Fluorescence Sensing for Metal Ions and Anions

The imidazole (B134444) and pyridine (B92270) nitrogen atoms in this compound provide excellent coordination sites for metal ions, making its derivatives effective fluorescent chemosensors. nih.gov The binding of a specific ion can lead to a significant change in the fluorescence properties of the complex, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching of the emission. This "turn-on" or "turn-off" response allows for the selective and sensitive detection of various analytes. rsc.org

For example, a novel chemosensor based on an imidazo[1,2-a]pyridine (B132010) scaffold demonstrated significant fluorescence enhancement in the presence of Zn2+ ions, with a low detection limit of 6.8 x 10⁻⁸ M. nih.gov The sensing mechanism often involves an intramolecular charge transfer (ICT) process that is modulated by the binding of the analyte. The versatility of this ligand class is further highlighted by the development of sensors for other environmentally and biologically important species, including anions like cyanide and other metal ions. rsc.org

Spin Crossover (SCO) Phenomena in Iron(II) Complexes

Iron(II) complexes with ligands containing a 2,6-bis(1H-imidazol-2-yl)pyridine core, a close structural relative of this compound, are well-known for exhibiting spin crossover (SCO) behavior. bohrium.com This phenomenon involves a transition between a low-spin (LS, S=0) and a high-spin (HS, S=2) state, which can be triggered by external stimuli such as temperature, pressure, or light. nih.gov This switching of spin states leads to changes in the magnetic, optical, and structural properties of the material.

Temperature-Dependent Magnetic Properties and Switching Behavior

The spin transition in these iron(II) complexes is readily observed by measuring the temperature dependence of the effective magnetic moment (µeff). At low temperatures, the complex is in the diamagnetic LS state with a µeff close to 0 µB. As the temperature increases, a transition to the paramagnetic HS state occurs, leading to a significant increase in µeff. The transition temperature (T1/2) is a key characteristic of an SCO complex and can be influenced by factors such as the specific ligand structure, the counter-anion, and the presence of solvent molecules in the crystal lattice. semanticscholar.orgmdpi.com

Studies on iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine and its derivatives have revealed that many of these compounds exhibit high-temperature spin crossover, with transition temperatures often above room temperature. bohrium.comsemanticscholar.org The transition can be gradual or abrupt, and in some cases, may occur in multiple steps. mdpi.com The introduction of substituents on the pyridine or imidazole rings can significantly alter the ligand field strength and, consequently, the SCO properties. For instance, the introduction of a methoxy (B1213986) group has been shown to shift the spin crossover temperatures to lower regions. mdpi.com

Table 1: Spin Crossover Properties of Selected Iron(II) Complexes with 2,6-bis(1H-imidazol-2-yl)pyridine (L) Analogues

Complex Anion Tc(↑) (K) Tc(↓) (K) Hysteresis (K)
FeL₂·0.5H₂O SO₄²⁻ 495 485 10
[FeL₂]Br₂·H₂O Br⁻ 450 440 10
FeL₂₂ ReO₄⁻ 425 415 10
Fe(L')₂·2H₂O SO₄²⁻ 393 385 8
Fe(L')₂₂·H₂O ReO₄⁻ 368 362 6

L' = 2,6-bis(1H-imidazol-2-yl)-4-methoxypyridine. Data compiled from multiple sources. semanticscholar.orgmdpi.comnih.gov

Associated Thermochromic Properties

A fascinating aspect of the spin crossover phenomenon in many of these iron(II) complexes is the accompanying thermochromism, a reversible change in color with temperature. mdpi.comresearchgate.net The LS and HS states have different electronic configurations, which results in different d-d electronic transitions and, consequently, different colors.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,6-di(1H-benzo[d]imidazol-2-yl)pyridine (DBIP)
2,6-bis(1H-imidazol-2-yl)pyridine
2,6-bis[1-(phenylimino)ethyl]pyridine

Photoelectric Properties and Enhanced Thermal Stability in Hybrid Materials

Detailed research findings and data on the photoelectric properties and thermal stability of hybrid materials containing this compound complexes are not available in the reviewed scientific literature.

Conclusion and Future Research Directions

Current Challenges and Emerging Opportunities in 6-(1H-Imidazol-2-yl)picolinaldehyde Research

The exploration of this compound is still in its nascent stages, presenting both significant hurdles and exciting prospects. A primary challenge lies in the development of efficient and scalable synthetic protocols. While syntheses of related imidazo[1,2-a]pyridine (B132010) derivatives have been reported, direct and high-yield methods for the title compound are not yet well-established. nih.govnih.gov Overcoming this synthetic bottleneck is crucial for unlocking its full potential.

Emerging opportunities are abundant, particularly in the realm of medicinal chemistry. Analogous structures, such as 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, have shown promise as potent PI3Kα inhibitors for cancer therapy. nih.gov This suggests that this compound could serve as a valuable scaffold for the design of novel therapeutic agents. Furthermore, the coordination chemistry of similar 2-(2′-pyridyl)imidazole ligands is well-documented, revealing their capacity to form diverse metal complexes with interesting magnetic and photoluminescent properties. researchgate.net This opens up avenues for the development of novel catalysts and functional materials based on the title compound.

Prospects for Rational Ligand Design and Novel Complex Architectures

The inherent structural features of this compound make it an exceptional candidate for rational ligand design. The bidentate N,N-chelation offered by the pyridine (B92270) and imidazole (B134444) rings provides a stable coordination environment for a wide array of metal ions. researchgate.net The aldehyde group offers a site for post-synthetic modification, allowing for the construction of more elaborate and functionalized ligand systems.

This capacity for modification paves the way for the creation of novel complex architectures. By reacting the aldehyde with different amines or other nucleophiles, a library of Schiff base ligands can be generated. These ligands can then be used to construct discrete polynuclear complexes, coordination polymers, and metal-organic frameworks (MOFs) with tailored topologies and properties. The ability of related imidazole-containing ligands to participate in hydrogen bonding and π-π stacking interactions further enhances the potential for creating intricate supramolecular assemblies. researchgate.net The synthesis of related bis(benzimidazole) ligands has been explored, providing insights into the formation of complex structures. researchgate.net

Development of Advanced Applications in Catalysis and Functional Materials

The coordination complexes derived from this compound hold considerable promise for advanced applications. In the field of catalysis, ruthenium complexes of similar 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligands have demonstrated high activity in the transfer hydrogenation of ketones. researchgate.net This suggests that analogous complexes of this compound could function as efficient catalysts for a variety of organic transformations.

In the domain of functional materials, the luminescent properties of metal complexes with imidazole-based ligands are of particular interest. mdpi.com The development of copper and cobalt complexes with substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligands for use in dye-sensitized solar cells (DSSCs) highlights the potential of such compounds in energy applications. nih.gov The tunability of the electronic properties of these complexes through ligand modification could lead to the development of highly efficient light-harvesting and emitting materials. Furthermore, the ability of related compounds to exhibit antimicrobial activity opens the door to the design of new functional materials with biomedical applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 6-(1H-Imidazol-2-yl)picolinaldehyde, and how can reaction conditions be optimized to improve yield?

  • The synthesis typically involves condensation of picolinaldehyde with an imidazole derivative via nucleophilic attack on the carbonyl carbon, forming a C–N bond . Key parameters include temperature control (e.g., 60–80°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reactants. To optimize yields, researchers should monitor reaction progress via TLC or HPLC and adjust catalyst concentrations (e.g., acetic acid or Lewis acids) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR identifies the aldehyde proton (~9.8 ppm) and imidazole/pyridine ring protons (6.5–8.5 ppm). IR spectroscopy confirms the aldehyde C=O stretch (~1700 cm⁻¹) and imidazole N–H vibrations (~3100 cm⁻¹). Mass spectrometry (HR-MS) provides molecular weight validation (theoretical [M+H]+ = 188.07). X-ray crystallography, if feasible, resolves crystal packing and bond angles .

Q. How does the dual heterocyclic structure of this compound influence its reactivity?

  • The pyridine ring acts as an electron-deficient aromatic system, directing electrophilic substitution to the para position, while the imidazole ring (with N–H groups) facilitates hydrogen bonding and metal coordination. This dual functionality enables applications in catalysis and bioactivity studies, such as forming Schiff bases or metal complexes .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the biological activity of this compound derivatives?

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets like enzymes. Molecular docking (e.g., AutoDock Vina) models interactions with binding pockets (e.g., cytochrome P450 or kinase domains). Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar imidazole-picolinaldehyde derivatives?

  • Contradictions often arise from subtle structural variations (e.g., substituent positions) or assay conditions. Systematic SAR studies should compare:

  • Substituent effects : Replace the aldehyde group with methyl or amine moieties.
  • Bioassay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for redox-active impurities via cyclic voltammetry .

Q. How can this compound be functionalized for material science applications (e.g., MOFs or sensors)?

  • The aldehyde group enables covalent bonding with amine-functionalized substrates. For metal-organic frameworks (MOFs), coordinate with Zn²⁺ or Cu²⁺ ions under solvothermal conditions. For fluorescence sensors, conjugate with anthracene or BODIPY dyes via Knoevenagel condensation. Characterize porosity via BET analysis and emissive properties via fluorescence spectroscopy .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Key challenges include:

  • Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., using ethyl acetate/hexane).
  • Byproduct management : Optimize reaction time to minimize dimerization of imidazole intermediates.
  • Stability : Store under inert atmospheres (N₂/Ar) at –20°C to prevent aldehyde oxidation .

Methodological Resources

  • Synthetic Protocols : Refer to for stepwise mechanisms and for scaled reaction conditions.
  • Data Repositories : Use PubChem (CID: [retrieve via ]) for physicochemical data and Cambridge Structural Database for crystallographic references.
  • Collaborative Tools : Cross-validate findings via Scopus () and consult patent databases (e.g., AUSPAT in ) for prior art.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.